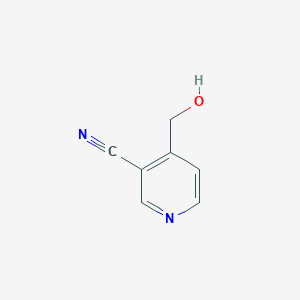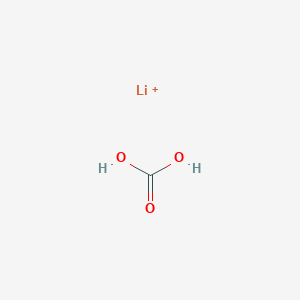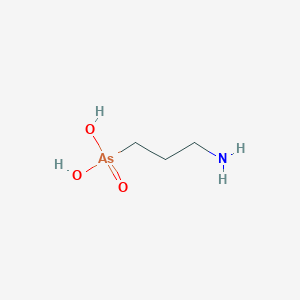
2,4-dichloro-N-hydroxy-6-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-hydroxy-6-nitrobenzamide (DHNB) is a chemical compound that has been widely used in scientific research for its unique properties. DHNB is a derivative of 2,4-dinitrophenol and is commonly used in biochemical assays to measure the activity of enzymes such as glutathione reductase and peroxidases.
Mecanismo De Acción
2,4-dichloro-N-hydroxy-6-nitrobenzamide is a substrate for enzymes that catalyze the reduction of nitro groups to amino groups. In the presence of these enzymes, 2,4-dichloro-N-hydroxy-6-nitrobenzamide is reduced to 2,4-dichloro-6-amino phenol, which can be easily detected using spectrophotometry. The rate of reduction of 2,4-dichloro-N-hydroxy-6-nitrobenzamide is proportional to the activity of the enzyme being studied.
Efectos Bioquímicos Y Fisiológicos
2,4-dichloro-N-hydroxy-6-nitrobenzamide is a potent inhibitor of glutathione reductase, an enzyme that plays a key role in the regulation of cellular redox status. Inhibition of glutathione reductase by 2,4-dichloro-N-hydroxy-6-nitrobenzamide leads to an increase in the levels of oxidized glutathione and a decrease in the levels of reduced glutathione, which can lead to oxidative stress. 2,4-dichloro-N-hydroxy-6-nitrobenzamide has also been shown to induce apoptosis in cancer cells by increasing the levels of ROS.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-dichloro-N-hydroxy-6-nitrobenzamide is a highly sensitive substrate for measuring the activity of enzymes that catalyze the reduction of nitro groups. It is also relatively easy to use and can be easily detected using spectrophotometry. However, 2,4-dichloro-N-hydroxy-6-nitrobenzamide has some limitations in lab experiments. It is a potent inhibitor of glutathione reductase, which can lead to oxidative stress and cell death. 2,4-dichloro-N-hydroxy-6-nitrobenzamide is also not specific to any particular enzyme and can be reduced by a wide range of enzymes that catalyze the reduction of nitro groups.
Direcciones Futuras
There are several future directions for research on 2,4-dichloro-N-hydroxy-6-nitrobenzamide. One area of interest is the development of more specific substrates for measuring the activity of enzymes that catalyze the reduction of nitro groups. Another area of interest is the development of 2,4-dichloro-N-hydroxy-6-nitrobenzamide analogs that are more potent inhibitors of glutathione reductase and have greater specificity for particular enzymes. Finally, 2,4-dichloro-N-hydroxy-6-nitrobenzamide could be used in combination with other compounds to develop new therapies for cancer and other diseases that are characterized by oxidative stress.
Métodos De Síntesis
2,4-dichloro-N-hydroxy-6-nitrobenzamide can be synthesized by reacting 2,4-dichloro-6-nitrophenol with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of a diazonium salt intermediate, which is then reduced to the final product. The yield of 2,4-dichloro-N-hydroxy-6-nitrobenzamide can be improved by using a mild reducing agent such as sodium dithionite instead of the commonly used zinc dust.
Aplicaciones Científicas De Investigación
2,4-dichloro-N-hydroxy-6-nitrobenzamide has been widely used in scientific research as a substrate for measuring the activity of enzymes such as glutathione reductase and peroxidases. It is also used in assays to measure the production of reactive oxygen species (ROS) in cells. 2,4-dichloro-N-hydroxy-6-nitrobenzamide is particularly useful in studying the effects of oxidative stress on cells and tissues.
Propiedades
Número CAS |
149697-29-0 |
|---|---|
Nombre del producto |
2,4-dichloro-N-hydroxy-6-nitrobenzamide |
Fórmula molecular |
C7H4Cl2N2O4 |
Peso molecular |
251.02 g/mol |
Nombre IUPAC |
2,4-dichloro-N-hydroxy-6-nitrobenzamide |
InChI |
InChI=1S/C7H4Cl2N2O4/c8-3-1-4(9)6(7(12)10-13)5(2-3)11(14)15/h1-2,13H,(H,10,12) |
Clave InChI |
ASHIUNGEDIJROU-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)NO)Cl)Cl |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)NO)Cl)Cl |
Otros números CAS |
149697-29-0 |
Sinónimos |
2,4-DCNPA 2,4-dichloro-6-nitrophenolamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane](/img/structure/B117688.png)

